2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid
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Overview
Description
2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has garnered significant interest due to its wide variety of biological properties . This compound is characterized by the presence of a tetrahydroindazole moiety, which is known for its medicinal properties .
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which this molecule belongs, have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and tissue remodeling .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties greatly influence a drug’s bioavailability, efficacy, and safety profile.
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may exert their effects at the molecular and cellular levels by interacting with various targets and affecting multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid typically involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene . This intermediate is then subjected to further reactions to introduce the tetrahydroindazole moiety and the propanoic acid group .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound, known for its wide range of biological activities.
Indole: Another heterocyclic compound with significant biological importance.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Uniqueness
2-Methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid is unique due to its specific structure, which combines the properties of indazole with additional functional groups that enhance its biological activity . This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h6,8H,2-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWASAJFGYZBEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(CCCC2)C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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